molecular formula C12H15ClINO2 B1303026 (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049744-33-3

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1303026
CAS No.: 1049744-33-3
M. Wt: 367.61 g/mol
InChI Key: PUWLZIXSNMSEJP-XQKZEKTMSA-N
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Description

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a 3-iodobenzyl group and a carboxylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Iodobenzyl Group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the pyrrolidine ring is replaced by the 3-iodobenzyl group.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The 3-iodobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides, amines, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

(2S,4R)-4-[(3-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWLZIXSNMSEJP-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376051
Record name (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049744-33-3
Record name (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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